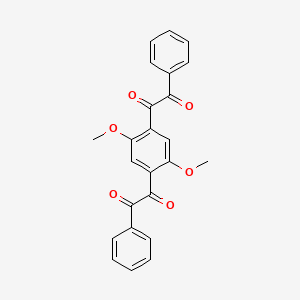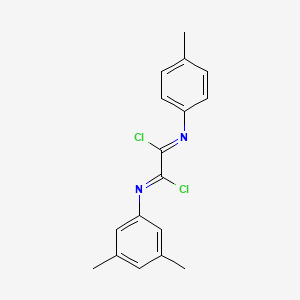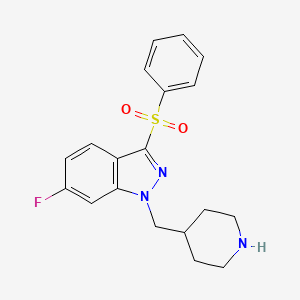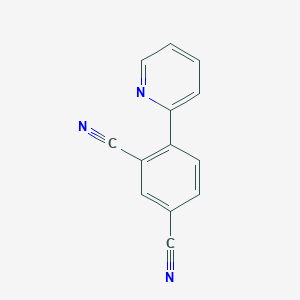![molecular formula C22H19N3 B12529361 1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene CAS No. 834912-23-1](/img/structure/B12529361.png)
1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a butene backbone and two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodophenylbut-1-ene-1,2-diyl]dibenzene.
Azidation Reaction: The iodophenyl compound is then subjected to an azidation reaction using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the iodine atom with an azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety measures due to the presence of the azide group, which can be potentially explosive.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Applications De Recherche Scientifique
1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds, including triazoles.
Biology: Employed in bioconjugation techniques, where the azide group can be used to attach biomolecules to other entities via click chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, where the azide group can be used for cross-linking.
Mécanisme D'action
The mechanism of action of 1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene is primarily based on the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The resulting triazole compounds can interact with various molecular targets, depending on their specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[1-(4-Iodophenyl)but-1-ene-1,2-diyl]dibenzene: Similar structure but with an iodine atom instead of an azide group.
1,1’-[1-(4-Bromophenyl)but-1-ene-1,2-diyl]dibenzene: Similar structure but with a bromine atom instead of an azide group.
1,1’-[1-(4-Chlorophenyl)but-1-ene-1,2-diyl]dibenzene: Similar structure but with a chlorine atom instead of an azide group.
Uniqueness
The uniqueness of 1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene lies in the presence of the azide group, which imparts distinct reactivity compared to its halogenated counterparts. The azide group enables the compound to participate in click chemistry, making it valuable for bioconjugation and material science applications.
Propriétés
Numéro CAS |
834912-23-1 |
|---|---|
Formule moléculaire |
C22H19N3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1-azido-4-(1,2-diphenylbut-1-enyl)benzene |
InChI |
InChI=1S/C22H19N3/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(16-14-19)24-25-23/h3-16H,2H2,1H3 |
Clé InChI |
LVAHWVNKUBJEMX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)



![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)

![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)



![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
